molecular formula C9H19ClN2O B598540 N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride CAS No. 138304-77-5

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride

Cat. No.: B598540
CAS No.: 138304-77-5
M. Wt: 206.714
InChI Key: CGQDDWZOJNIVPM-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C9H18N2O•HCl and a molecular weight of 206.71 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of piperidine with N,N-dimethylacetamide in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds

    Biology: Employed in the study of enzyme inhibition and receptor binding

    Medicine: Investigated for its potential use as an analgesic and anti-inflammatory agent

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific binding affinity to certain receptors and its ability to modulate multiple neurotransmitter pathways. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

N,N-dimethyl-2-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQDDWZOJNIVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716714
Record name N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138304-77-5
Record name N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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